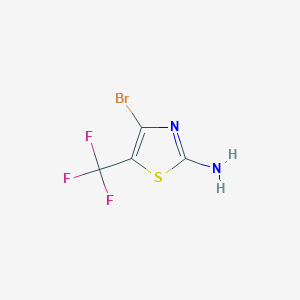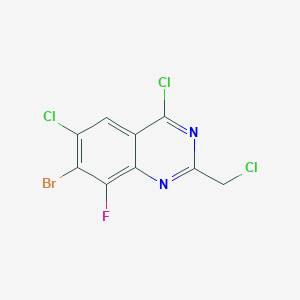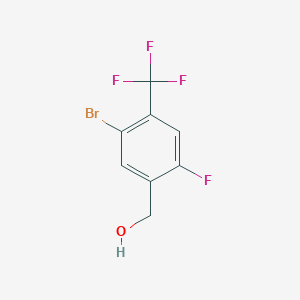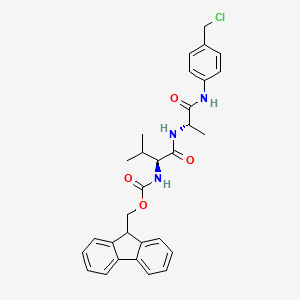
Fmoc-Val-Ala-PAB-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Ala-PAB-Cl, also known as Fmoc-Val-Ala-PAB or Fmoc-Val-Ala-PAB-OH, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery . The Val-Ala part of the molecule is specifically cleaved by lysosomal proteolytic enzymes, making it highly stable in human plasma .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis
The molecular formula of this compound is C30H32ClN3O4 . Its molecular weight is 534.05 g/mol .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder to crystal . and is soluble in DMSO.Mécanisme D'action
Target of Action
Fmoc-Val-Ala-PAB-Cl is primarily used in the creation of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific cells that the antibody component of the ADC is designed to target .
Mode of Action
The compound works by forming a link between the antibody and the cytotoxic drug . The this compound compound is able to react with tertiary amines to form a linked quarternary amine . This linker is cleaved specifically by the enzyme Cathepsin B .
Biochemical Pathways
Upon internalization of the ADC into the target cell, the linker is cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome of the cells . The cleavage of the linker releases the cytotoxic drug within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by the properties of the ADC it is part of . The stability of the linker plays a significant role in the efficacy and tolerability of the ADC . The design of this compound ensures that the cytotoxic drug is released only within the target cells, enhancing the therapeutic index .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . This targeted delivery minimizes damage to healthy cells and maximizes the impact on the target cells .
Action Environment
The action of this compound is influenced by the presence of the enzyme Cathepsin B . This enzyme is only present in the lysosome of cells . Therefore, the action, efficacy, and stability of this compound are influenced by the intracellular environment .
Safety and Hazards
Orientations Futures
Fmoc-Val-Ala-PAB-Cl is a promising compound in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). Its ability to be cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma makes it a potent strategy in ADC linker design .
Analyse Biochimique
Biochemical Properties
Fmoc-Val-Ala-PAB-Cl plays a significant role in biochemical reactions, specifically in the formation of ADCs . It interacts with enzymes such as cathepsin B , a lysosomal protease. The Val-Ala dipeptide in this compound is efficiently cleaved by cathepsin B . This interaction is crucial for the release of the ADC payload within the cell .
Cellular Effects
The effects of this compound on cells are primarily related to its role in ADCs. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Once the ADC is internalized by the target cell, the compound is cleaved by cathepsin B, releasing the cytotoxic drug .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by cathepsin B . This cleavage occurs in the lysosome of the cell, where the enzyme cathepsin B is located . The cleavage releases the cytotoxic drug linked to the ADC, allowing it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. The compound is highly stable in human plasma, making it an effective strategy in ADC linker design .
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs. It interacts with the enzyme cathepsin B, which cleaves the compound to release the cytotoxic drug .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are tied to the ADCs it forms part of. The ADCs are designed to target specific cells, and once internalized, the compound is transported to the lysosome where it is cleaved by cathepsin B .
Subcellular Localization
The subcellular localization of this compound is within the lysosome of the cell . This is where the compound is cleaved by cathepsin B, releasing the cytotoxic drug of the ADC .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJPVZASVCXRC-PPHZAIPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
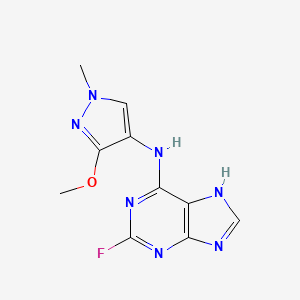

![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

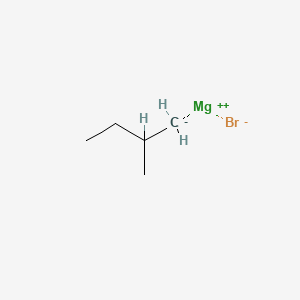
![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)
